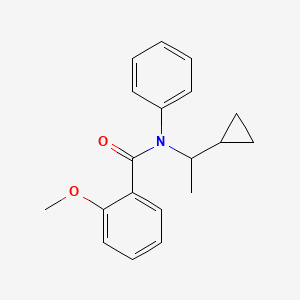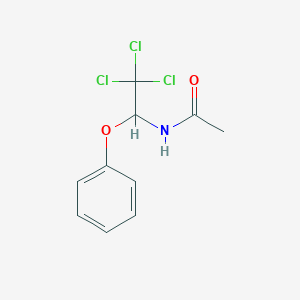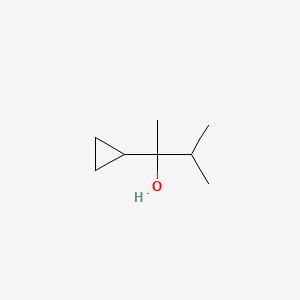
N-(1-cyclopropylethyl)-2-methoxy-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylethyl)-2-methoxy-N-phenylbenzamide: is an organic compound with a complex structure that includes a cyclopropyl group, a methoxy group, and a phenylbenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-2-methoxy-N-phenylbenzamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Amidation: The final step involves the formation of the amide bond. This can be done by reacting the appropriate amine with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
Oxidation: N-(1-cyclopropylethyl)-2-methoxy-N-phenylbenzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Various reduced derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
科学的研究の応用
N-(1-cyclopropylethyl)-2-methoxy-N-phenylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential effects on biological systems.
Industrial Applications: The compound is explored for its use in various industrial processes, including as a precursor for other chemical compounds.
作用機序
The mechanism of action of N-(1-cyclopropylethyl)-2-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-(1-cyclopropylethyl)-4-methyl-N-phenylbenzamide
- 2-cyclopropyl-N-methoxy-N-methyl-acetamide
- 3-bromo-N-(2-bromo-4-chloro-6-(1-cyclopropylethyl)carbamoyl)phenyl-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
Uniqueness
N-(1-cyclopropylethyl)-2-methoxy-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity, the methoxy group offers electron-donating effects, and the phenylbenzamide moiety contributes to its overall stability and reactivity.
特性
分子式 |
C19H21NO2 |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
N-(1-cyclopropylethyl)-2-methoxy-N-phenylbenzamide |
InChI |
InChI=1S/C19H21NO2/c1-14(15-12-13-15)20(16-8-4-3-5-9-16)19(21)17-10-6-7-11-18(17)22-2/h3-11,14-15H,12-13H2,1-2H3 |
InChIキー |
JBXRUAZXIGOPQS-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-{1-[4-(3,4-Dicyanophenoxy)-3-methylphenyl]-1-methylethyl}-2-methylphenoxy)phthalonitrile](/img/structure/B11975177.png)
![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11975178.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11975185.png)
![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11975191.png)
![7,9-Dichloro-5-(3,4-dimethoxyphenyl)-2-(2-naphthyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975193.png)

![2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11975198.png)
![N-[(E)-(4-chlorophenyl)methylidene]-4-phenylpiperazin-1-amine](/img/structure/B11975203.png)

![(5Z)-2-(4-Tert-butylphenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11975220.png)
![3-(2,4-dichlorophenyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11975233.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11975238.png)

![Diisobutyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11975248.png)
